[1-(2,6-Dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone
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Overview
Description
[1-(2,6-Dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,6-Dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The dichlorophenyl group is then introduced via a substitution reaction, often using chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[1-(2,6-Dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(2,6-Dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infections and other diseases. Its unique structure may offer advantages over existing drugs, such as improved efficacy or reduced side effects.
Industry
In industrial applications, this compound is used as an intermediate in the production of various chemicals and materials. Its reactivity and stability make it valuable in manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(2,6-Dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1-(2,6-Dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone include other triazole derivatives and compounds with dichlorophenyl groups. Examples include:
- 1-(2,6-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 1-(2,6-Dichlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methanone
Uniqueness
What sets this compound apart is its combination of the triazole ring with the dichlorophenyl and dicyclopropylazetidinyl groups. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable subject of study in various fields.
Properties
IUPAC Name |
[1-(2,6-dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O/c1-10-22-18(23-25(10)17-14(20)3-2-4-15(17)21)19(26)24-9-13(11-5-6-11)16(24)12-7-8-12/h2-4,11-13,16H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXRJIKWOQRCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=CC=C2Cl)Cl)C(=O)N3CC(C3C4CC4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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